N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, also known as Alda-1, is a small molecule classified as a selective activator of aldehyde dehydrogenase 2 (ALDH2) [, , ]. It is frequently used in scientific research to investigate the role of ALDH2 in various physiological and pathological processes. [, , ] This document will focus on the scientific research applications of Alda-1, excluding information related to its use as a drug and its potential side effects.
Alda-1 acts as a selective activator of the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2). [, , ] ALDH2 is a key enzyme involved in detoxifying reactive aldehydes, particularly 4-hydroxy-trans-2-nonenal (4-HNE), which is produced in high amounts during oxidative stress and cellular damage. [, , ] Alda-1 binds to the ALDH2 enzyme, enhancing its activity and promoting the detoxification of reactive aldehydes. [, , ]
Alda-1 has shown neuroprotective effects in mouse models of spinal cord injury (SCI). SCI leads to excessive accumulation of 4-HNE, causing neuroinflammation and neurodegeneration. Treatment with Alda-1 significantly decreased 4-HNE levels, reduced neuroinflammation and neuronal loss, stimulated neurorepair, and improved locomotor and sensory functions.
Alda-1 has demonstrated protective effects on cardiac and neurological function following cardiac arrest in a swine model. By activating ALDH2, Alda-1 reduced oxidative stress, suppressed NLRP3 inflammasome activation and pyroptosis, leading to improved cardiac and neurological outcomes.
Research suggests that Alda-1 can mitigate acute ethanol-induced liver injury in mice by decreasing mitochondrial depolarization and subsequently reducing mitophagy.
Clinical trials are necessary to confirm the safety and efficacy of Alda-1 in human patients.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 73094-39-0
CAS No.: 36678-05-4
CAS No.: